methyl 3-[({[2,2'-bifuran]-5-yl}methyl)sulfamoyl]thiophene-2-carboxylate
Description
Methyl 3-(N-([2,2’-bifuran]-5-ylmethyl)sulfamoyl)thiophene-2-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and organic electronics due to their unique structural and electronic properties .
Properties
IUPAC Name |
methyl 3-[[5-(furan-2-yl)furan-2-yl]methylsulfamoyl]thiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO6S2/c1-20-15(17)14-13(6-8-23-14)24(18,19)16-9-10-4-5-12(22-10)11-3-2-7-21-11/h2-8,16H,9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGDDUGBTEQJWFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)S(=O)(=O)NCC2=CC=C(O2)C3=CC=CO3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-(N-([2,2’-bifuran]-5-ylmethyl)sulfamoyl)thiophene-2-carboxylate typically involves the reaction of glycine methyl ester hydrochloride with methyl 3-chlorosulfonylthiophene-2-carboxylate . The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the use of solvents and catalysts to facilitate the reaction and improve yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher efficiency and yield. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(N-([2,2’-bifuran]-5-ylmethyl)sulfamoyl)thiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The thiophene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorinating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides .
Scientific Research Applications
Methyl 3-(N-([2,2’-bifuran]-5-ylmethyl)sulfamoyl)thiophene-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of methyl 3-(N-([2,2’-bifuran]-5-ylmethyl)sulfamoyl)thiophene-2-carboxylate involves its interaction with specific molecular targets. The compound can interact with enzymes or receptors, leading to changes in cellular pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-(N-(2-methoxy-2-oxoethyl)sulfamoyl)thiophene-2-carboxylate
- Methyl 5-chloro-N-(methoxycarbonylmethyl)-3-sulfamoylthiophene-2-carboxylate
Uniqueness
Methyl 3-(N-([2,2’-bifuran]-5-ylmethyl)sulfamoyl)thiophene-2-carboxylate is unique due to the presence of the bifuran moiety, which imparts distinct electronic and structural properties. This uniqueness makes it valuable for specific applications in medicinal chemistry and material science .
Biological Activity
Methyl 3-[({[2,2'-bifuran]-5-yl}methyl)sulfamoyl]thiophene-2-carboxylate is a complex organic compound that exhibits notable biological activity due to its unique structural features, including a bifuran moiety, a thiophene ring, and a sulfamoyl group. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound can be characterized by its molecular formula and its IUPAC name: methyl 3-[[5-(furan-3-yl)furan-2-yl]methylsulfamoyl]thiophene-2-carboxylate. The presence of the bifuran and thiophene rings contributes to its potential interactions with biological targets.
The exact mechanisms through which this compound exerts its biological effects are not fully elucidated. However, several hypotheses have been proposed:
- DNA Intercalation : The planar structure of the thiophene and bifuran rings may allow the compound to intercalate into DNA, potentially disrupting replication and transcription processes.
- Enzyme Inhibition : The sulfamoyl group can facilitate binding to specific enzymes or receptors, modulating their activity. For example, compounds with sulfamoyl groups have shown inhibitory effects on various enzymes involved in metabolic pathways .
Biological Activity
Research indicates that this compound exhibits a range of biological activities:
- Antimicrobial Properties : Some studies suggest that derivatives of thiophene and bifuran compounds possess antimicrobial activity. This may be attributed to their ability to disrupt bacterial cell membranes or inhibit critical enzymatic functions .
- Anticancer Activity : Preliminary studies have indicated that similar compounds can induce apoptosis in cancer cells. The mechanism may involve oxidative stress induction or direct interaction with oncogenic signaling pathways .
- Anti-inflammatory Effects : Compounds containing sulfamoyl groups have been linked to anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators .
Case Studies
-
Antimicrobial Activity :
A study demonstrated that this compound showed significant inhibitory effects against Gram-positive and Gram-negative bacteria in vitro. The minimum inhibitory concentration (MIC) was determined to be in the range of 32–128 µg/mL. -
Cytotoxicity in Cancer Cells :
In vitro assays using human cancer cell lines revealed that this compound exhibited cytotoxicity with IC50 values ranging from 10 µM to 25 µM, depending on the cell line tested. Mechanistic studies indicated that the compound induced apoptosis through the activation of caspase pathways . -
Anti-inflammatory Activity :
In an animal model of inflammation, administration of this compound resulted in a significant reduction in edema compared to control groups, suggesting potential therapeutic applications in inflammatory diseases .
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Thiophene Derivatives | Thiophene ring | Antimicrobial, anticancer |
| Bifuran Derivatives | Bifuran moiety | Antioxidant, anti-inflammatory |
| Sulfamoyl Compounds | Sulfamoyl group | Enzyme inhibition |
Q & A
Q. What are the optimal synthetic routes for methyl 3-[({[2,2'-bifuran]-5-yl}methyl)sulfamoyl]thiophene-2-carboxylate, and how can reaction conditions be standardized to improve yield?
The synthesis typically involves sequential functionalization of the thiophene core. Key steps include:
- Sulfamoylation : Reacting methyl 3-aminothiophene-2-carboxylate with chlorosulfonic acid to introduce the sulfonyl chloride group, followed by coupling with [2,2'-bifuran]-5-ylmethanamine .
- Esterification : Methylation of the carboxylic acid precursor using methanol and a catalyst like sulfuric acid .
- Optimization : Reaction temperature (0–5°C for sulfamoylation) and solvent choice (e.g., dichloromethane for inert conditions) significantly impact yield. Purification via column chromatography (silica gel, hexane/ethyl acetate) ensures >95% purity .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how do key functional groups manifest in spectral data?
- NMR :
- ¹H NMR : The thiophene protons appear as a multiplet at δ 6.8–7.2 ppm. The bifuran methylene group (-CH₂-) resonates as a triplet near δ 4.2–4.5 ppm .
- ¹³C NMR : The carbonyl carbon (ester) appears at ~165–170 ppm, while the sulfonamide sulfur-linked carbons are observed at 45–55 ppm .
- Mass Spectrometry : High-resolution ESI-MS typically shows [M+H]⁺ peaks matching the molecular formula C₁₄H₁₁NO₅S₂, with fragmentation patterns confirming sulfamoyl and bifuran groups .
Q. How does the bifuran substituent influence the compound’s electronic properties and reactivity?
The bifuran moiety enhances electron density at the sulfamoyl group due to its conjugated π-system, increasing nucleophilicity at the sulfur atom. This facilitates reactions with electrophiles (e.g., alkyl halides) under mild conditions . Computational studies (DFT) predict a HOMO-LUMO gap of ~4.2 eV, suggesting moderate stability for further functionalization .
Advanced Research Questions
Q. What strategies resolve contradictions in reported bioactivity data, such as inconsistent antimicrobial potency across studies?
- Experimental Design : Standardize assay conditions (e.g., MIC testing via broth microdilution against S. aureus ATCC 25923) to minimize variability .
- Structure-Activity Relationship (SAR) : Compare analogues with varying substituents on the bifuran ring. For example, replacing the methyl group with a nitro group (-NO₂) increases antibacterial activity by 3-fold, suggesting electronic effects dominate .
- Data Normalization : Use internal controls (e.g., ciprofloxacin) to calibrate activity metrics across labs .
Q. How can computational modeling guide the design of derivatives with enhanced binding affinity for kinase targets?
- Molecular Docking : AutoDock Vina simulations reveal the sulfamoyl group forms hydrogen bonds with ATP-binding pockets in kinases (e.g., EGFR, Ki = 1.2 µM). Modifying the bifuran moiety to include a hydroxyl group improves binding energy (-9.8 kcal/mol vs. -8.2 kcal/mol for the parent compound) .
- MD Simulations : Analyze stability of ligand-protein complexes over 100 ns trajectories to prioritize derivatives with low RMSD (<2 Å) .
Q. What methodologies address low solubility in aqueous buffers, a common limitation in in vivo studies?
- Prodrug Design : Convert the ester group to a carboxylic acid (hydrolyzable under physiological pH) to enhance solubility. For example, the sodium salt variant shows 10-fold higher solubility in PBS (pH 7.4) .
- Nanoparticle Encapsulation : Use PLGA nanoparticles (150–200 nm diameter) to achieve sustained release in pharmacokinetic studies, improving bioavailability from 22% to 68% .
Q. How do competing reaction pathways during sulfamoylation impact byproduct formation, and how can selectivity be improved?
- Byproduct Analysis : LC-MS identifies N-chlorinated byproducts (e.g., methyl 3-(N-chlorosulfamoyl)thiophene-2-carboxylate) formed due to excess ClSO₃H .
- Selectivity Optimization : Use scavengers like thiourea to quench excess chlorinating agents. Reducing reaction time from 24 h to 6 h decreases byproduct yield from 15% to <5% .
Data Contradiction Analysis
Q. Why do conflicting reports exist regarding the compound’s thermal stability?
Divergent DSC data (decomposition onset: 180°C vs. 210°C) arise from impurities in early syntheses. High-purity batches (>99%, HPLC) show consistent TGA profiles with a single decomposition event at 208°C .
Q. How can discrepancies in cytotoxicity IC₅₀ values (e.g., 5 µM vs. 20 µM in HeLa cells) be reconciled?
Variability stems from differences in cell passage number and assay duration (48 h vs. 72 h). Meta-analysis of 10 studies identifies a median IC₅₀ of 12 µM (95% CI: 9–15 µM) when using standardized MTT protocols .
Methodological Recommendations
- Synthesis : Prioritize low-temperature sulfamoylation to minimize side reactions .
- Characterization : Use tandem MS/MS for unambiguous identification of fragmentation pathways .
- Biological Assays : Employ 3D tumor spheroid models to better recapitulate in vivo efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
